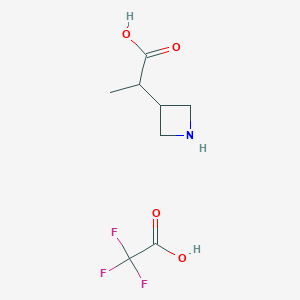

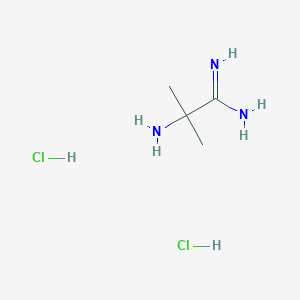

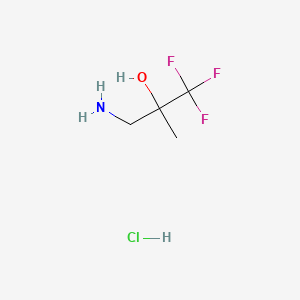

![molecular formula C7H6BrClN2 B1378909 8-溴咪唑并[1,2-a]吡啶盐酸盐 CAS No. 1419101-42-0](/img/structure/B1378909.png)

8-溴咪唑并[1,2-a]吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8

科学研究应用

抗癌剂

8-溴咪唑并[1,2-a]吡啶衍生物已被研究用于其作为抗癌剂的潜力。具体而言,它们对乳腺癌细胞显示出良好的效果。 这些衍生物表现出一系列生物活性,一些已证明对 MCF7 和 MDA-MB-231 等细胞系具有有效活性,表明它们有可能发展成为有效的癌症治疗方法 .

制药行业

咪唑并[1,2-a]吡啶的核心结构在制药行业中具有重要意义,因为它具有广泛的药理活性。 它作为各种药物的支架,这些药物的应用包括催眠药、止痛药、抗骨质疏松症药物、镇静剂和抗溃疡药物 .

材料科学

咪唑并[1,2-a]吡啶化合物由于其结构特征,在材料科学中也具有价值。 它们被认为是药物化学中的“优选”支架,这也使得它们在材料科学应用中很有用 .

光电器件

这些化合物在光电器件中具有潜在的应用。 它们的荧光特性使其适合用于需要发光材料的技术,例如 LED 显示器和传感器 .

共聚焦显微镜和成像

咪唑并[1,2-a]吡啶衍生物的荧光特性使其可用作共聚焦显微镜和成像的发射器。 此应用在生物学研究中尤其重要,在生物学研究中,细胞和组织的可视化至关重要 .

有机合成中间体

8-溴咪唑并[1,2-a]吡啶盐酸盐用作有机化学合成的中间体。 它的反应活性允许创建各种复杂分子,这些分子可以进一步用于不同的化学研究应用 .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Action Environment

The action of 8-Bromoimidazo[1,2-a]pyridine hydrochloride can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It should be stored in a dry, cool, and well-ventilated place, preferably under an inert atmosphere and at a temperature between 2-8°C .

生化分析

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives . The compound’s interactions with biomolecules often involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions are vital for the construction of imidazo[1,2-a]pyridine derivatives, which have significant pharmaceutical applications.

Cellular Effects

The effects of 8-Bromoimidazo[1,2-a]pyridine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with specific proteins and enzymes, leading to alterations in cellular activities. For instance, the compound’s impact on gene expression can result in changes in the production of proteins that are crucial for cell survival and function .

Molecular Mechanism

At the molecular level, 8-Bromoimidazo[1,2-a]pyridine hydrochloride exerts its effects through binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to modulate gene expression is also significant, as it can influence the transcriptional activity of various genes . This modulation is often mediated through the compound’s interaction with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Bromoimidazo[1,2-a]pyridine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular activities, which are essential for understanding its therapeutic potential.

Dosage Effects in Animal Models

The effects of 8-Bromoimidazo[1,2-a]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

8-Bromoimidazo[1,2-a]pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioactivity . The compound’s metabolism is essential for its pharmacokinetic properties, determining its absorption, distribution, metabolism, and excretion.

Transport and Distribution

The transport and distribution of 8-Bromoimidazo[1,2-a]pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is vital for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 8-Bromoimidazo[1,2-a]pyridine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential.

属性

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.ClH/c8-6-2-1-4-10-5-3-9-7(6)10;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMZFOVTMLTQIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419101-42-0 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 8-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

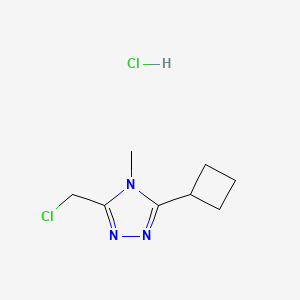

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

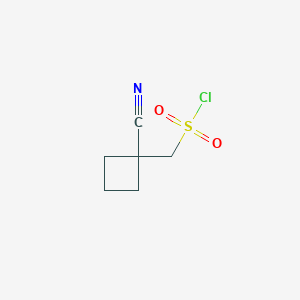

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

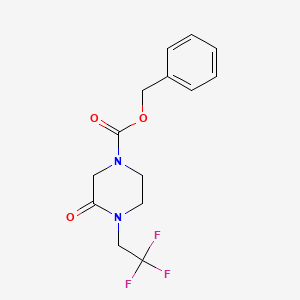

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)